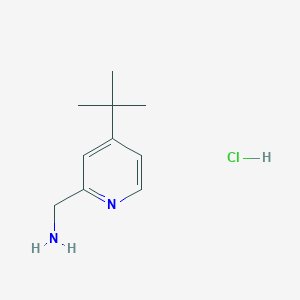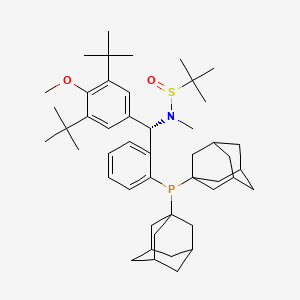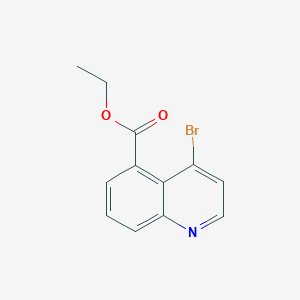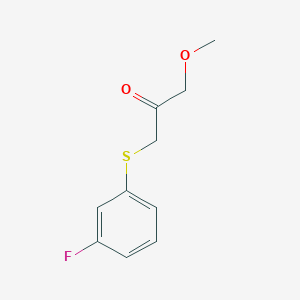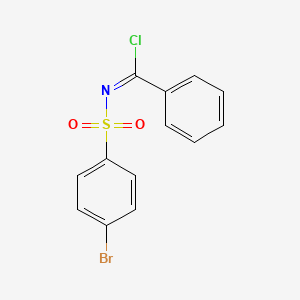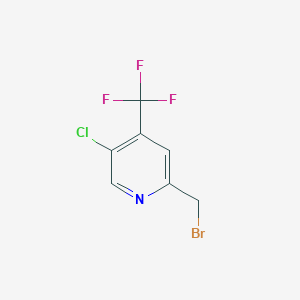
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H4BrClF3N. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine typically involves the bromination of 5-chloro-4-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom by a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom, yielding 5-chloro-4-(trifluoromethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products such as 2-(azidomethyl)-5-chloro-4-(trifluoromethyl)pyridine.
Oxidation: 2-(Carboxymethyl)-5-chloro-4-(trifluoromethyl)pyridine.
Reduction: 5-Chloro-4-(trifluoromethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly for its ability to introduce trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or chemical resistance.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The chloro group can also participate in various chemical reactions, further modifying the compound’s behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the bromomethyl group.
2-(Bromomethyl)-4-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
Uniqueness
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, chloro, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The presence of these functional groups allows for diverse chemical modifications, enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C7H4BrClF3N |
|---|---|
Molekulargewicht |
274.46 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-4-1-5(7(10,11)12)6(9)3-13-4/h1,3H,2H2 |
InChI-Schlüssel |
PXSVEKSTBUBPMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


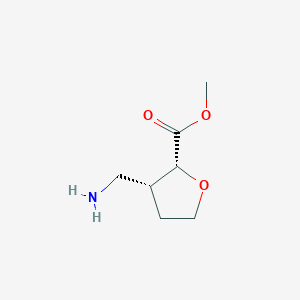
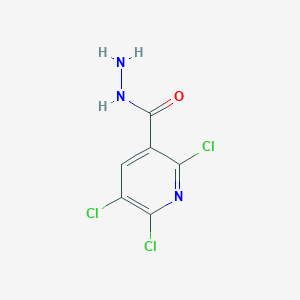
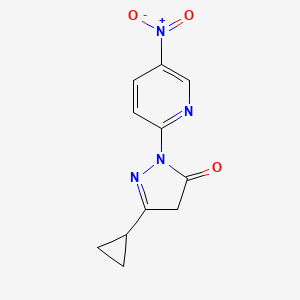
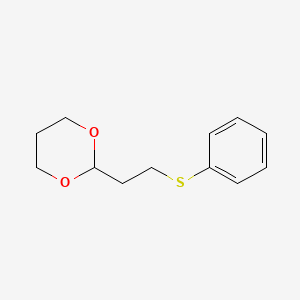
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
